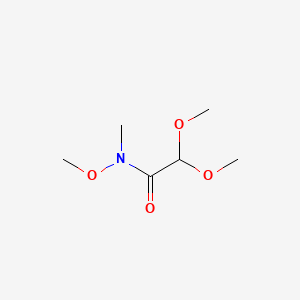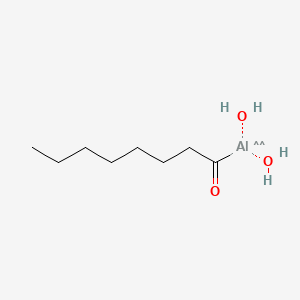![molecular formula C10H10Cl2O3 B570335 [2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol CAS No. 112805-91-1](/img/structure/B570335.png)
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol” is a chemical compound that is an intermediate in the synthesis of the drug Ketoconazole . It is also known as 2,4-Dichlorobenzyl alcohol, a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. For instance, it is used as an intermediate in the synthesis of Ketoconazole . In the preparation of Itraconazole, another antifungal drug, a compound with a similar structure is synthesized by condensing 2-(2,4-dichlororophenyl)-2-(lH-l,2,4-triazol-l-yl-methyl)-1,3-dioxolane-4-methanol-4-methyl benzenesulfonate (ester) and 2,4-dihydro-4-[4-[4-[(4-hydroxyphenyl)-1-piperzinyl]phenyl]2-(1-methylpropyl)-3H-1,2,4-triazol-3-one in the presence of sodium hydroxide and DMF .Molecular Structure Analysis
The molecular formula of “[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol” is C21H20Cl2N2O5S, and its molecular weight is 483.36 . The InChI code for this compound is provided in the ChemicalBook .Physical And Chemical Properties Analysis
“[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol” is practically insoluble in water; freely soluble in dichloromethane R; soluble in methanol R; sparingly soluble in ethanol (~750 g/l) TS . The melting point is 120-122°C .Safety And Hazards
Eigenschaften
IUPAC Name |
[2-(2,4-dichlorophenyl)-1,3-dioxolan-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c11-7-1-2-8(9(12)5-7)10(6-13)14-3-4-15-10/h1-2,5,13H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPGBOQIPFGLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)(CO)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,4-Dichlorophenyl)-1,3-dioxolan-2-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Diazaspiro[2.2]pentane, 1,2-diacetyl- (9CI)](/img/no-structure.png)
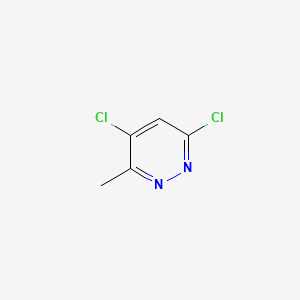
![[4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]phenyl] hydrogen sulfate](/img/structure/B570257.png)
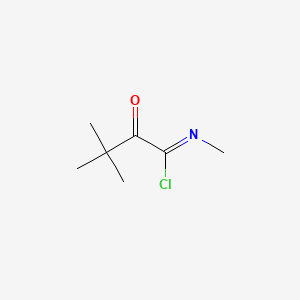
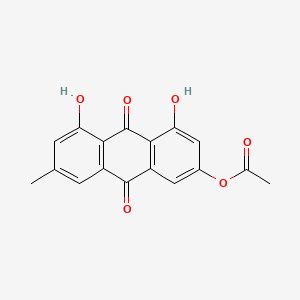
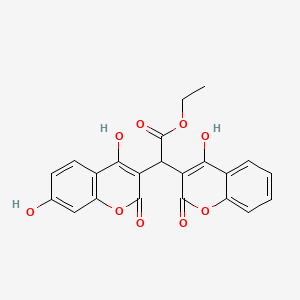
![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
